molecular formula C14H17FO3 B8217519 Ethyl 2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate

Ethyl 2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate

Cat. No.: B8217519
M. Wt: 252.28 g/mol
InChI Key: UAGWDSJVEJEZQQ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C14H17FO3 It is a cyclopropane derivative that features a fluorinated phenyl ring and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with 4-ethoxy-3-fluorostyrene in the presence of a rhodium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the decomposition of the diazo compound. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to deprotonate the nucleophile.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance binding affinity and selectivity for certain targets, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Ethyl 2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate can be compared to other cyclopropane derivatives, such as:

    Ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate: Similar structure but lacks the fluorine atom, which may result in different reactivity and binding properties.

    Ethyl 2-(4-fluorophenyl)cyclopropane-1-carboxylate: Lacks the ethoxy group, which can affect solubility and overall chemical behavior.

    Ethyl 2-(4-ethoxyphenyl)cyclopropane-1-carboxylate:

The unique combination of the ethoxy and fluorine substituents in Ethyl

Properties

IUPAC Name

ethyl 2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO3/c1-3-17-13-6-5-9(7-12(13)15)10-8-11(10)14(16)18-4-2/h5-7,10-11H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGWDSJVEJEZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC2C(=O)OCC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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